REACTION_SMILES
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[CH3:20][CH2:21][OH:22].[ClH:19].[OH2:23].[s:1]1[c:2]([NH:6][S:7](=[O:8])(=[O:9])[c:10]2[cH:11][c:12]([N+:16]([O-:17])=[O:18])[cH:13][cH:14][cH:15]2)[n:3][cH:4][cH:5]1>>[s:1]1[c:2]([NH:6][S:7](=[O:8])(=[O:9])[c:10]2[cH:11][c:12]([NH2:16])[cH:13][cH:14][cH:15]2)[n:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccc(S(=O)(=O)Nc2nccs2)c1
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Name
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Type
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product
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Smiles
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Nc1cccc(S(=O)(=O)Nc2nccs2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |